4-(4-Chlorophenyl)-5-ethyl-1,3-thiazol-2-amine

Description

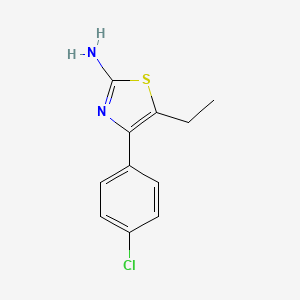

4-(4-Chlorophenyl)-5-ethyl-1,3-thiazol-2-amine (CAS 313533-99-2) is a thiazole-derived heterocyclic compound with the molecular formula C₁₁H₁₁ClN₂S and a molecular weight of 238.74 g/mol . Its structure comprises a thiazole core substituted at position 4 with a 4-chlorophenyl group, position 5 with an ethyl group, and position 2 with an amine moiety (Figure 1). Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The presence of the electron-withdrawing 4-chlorophenyl group and the hydrophobic ethyl chain in this compound likely enhances its interaction with biological targets, making it a candidate for pharmacological studies .

Properties

IUPAC Name |

4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c1-2-9-10(14-11(13)15-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRVZSIATXAKGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-ethyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with ethylamine and thiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-ethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-5-ethyl-1,3-thiazol-2-amine is a thiazole derivative that has potential biological activities, and is garnering attention in medicinal chemistry. Thiazole compounds are known for diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects.

Biological Activity

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. The compound can bind to enzymes or receptors, modulating their activity, such as inhibiting certain enzymes by occupying their active sites, which prevents substrate binding and subsequent catalytic action.

Antimicrobial Properties

The 1,3,4-Thiadiazole ring is associated with several biological activities including antimicrobial, antituberculosis, antiviral, analgesic, antidepressant, anxiolytic, antihypertensive, anticonvulsant, anti-inflammatory, local anesthetic and kinesin inhibitors . Halogenated derivatives of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols exhibited antibacterial activity against S. aureus and E. coli strains and antifungal activity against A. niger .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Compounds similar to this compound exhibited moderate antiproliferative effects with IC50 values ranging between 0.36 and 0.86 μM in tested cell lines.

Case Studies

Case studies on thiazole derivatives indicate that modifications in the thiazole ring could lead to enhanced biological activity.

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| N-(2,4-Dimethoxyphenyl)-4-(4-Methoxyphenyl)-1,3-thiazol-2-amine | 0.36 - 0.86 | SGC-7901 |

| 4-(4-Chlorophenyl)-N-methyl-1,3-thiazol-2-amine | TBD | TBD |

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-ethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being investigated. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the thiazole ring, phenyl group substitution patterns, or heterocyclic core variations. These modifications influence physicochemical properties such as lipophilicity, solubility, and electronic effects.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Ethyl vs.

- Chlorophenyl Position : Para-substitution (target compound) vs. meta (SH-5590) may influence steric and electronic interactions with target proteins .

- Core Heterocycle : Thiadiazole analogs (e.g., CAS 19922-07-7) exhibit distinct electronic properties due to the sulfur-nitrogen arrangement, often associated with broader bioactivity .

Key Findings :

- Hybrid Structures : Compounds combining thiazole with pyrazole () or quinazoline () show enhanced activity due to synergistic effects .

- Thiadiazole Superiority : Thiadiazole derivatives often exhibit higher antimicrobial activity compared to thiazoles, attributed to increased electronegativity and hydrogen-bonding capacity .

Biological Activity

4-(4-Chlorophenyl)-5-ethyl-1,3-thiazol-2-amine is a compound of interest due to its diverse biological activities, particularly in the field of cancer research and antimicrobial properties. This article explores its biological activity, focusing on its cytotoxicity against various cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a chlorophenyl group and an ethyl group. The synthesis typically involves reactions that introduce the thiazole moiety and the necessary substituents to enhance biological activity. For instance, derivatives of thiazole have been synthesized through various methods, including cyclization reactions involving phenacyl bromide and acetophenone derivatives .

Anticancer Activity

This compound exhibits significant anticancer properties. Research has shown that thiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells.

Cytotoxicity Studies:

The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is a crucial measure of cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.36 |

| This compound | HepG2 | 6.51 |

These values suggest that the compound possesses potent antiproliferative activity comparable to established chemotherapeutic agents .

Mechanisms of Action:

The mechanisms underlying the anticancer effects include:

- Induction of Apoptosis: The compound increases the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells.

- Cell Cycle Arrest: It causes cell cycle arrest at specific phases (S and G2/M), which disrupts the proliferation of cancer cells .

- Inhibition of VEGFR: Some derivatives have shown inhibitory activity against vascular endothelial growth factor receptor (VEGFR), which is critical for tumor angiogenesis .

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antibacterial Efficacy:

In vitro studies reveal that thiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus. The exact IC50 values for these activities vary based on structural modifications but generally indicate promising antibacterial potential.

Case Studies

Several studies have documented the efficacy of thiazole derivatives in clinical settings:

- Case Study on MCF-7 Cells: A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.

- VEGFR Inhibition Analysis: Another investigation highlighted the compound's ability to inhibit VEGFR activity significantly more than conventional inhibitors like Sorafenib, indicating its potential as a targeted therapy in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.